Specific Scientific Field: Organic Chemistry
Summary of the Application: Potassium 4-chlorobenzenesulfonate is used in the synthesis of alkyl-substituted benzenesulfonate esters by iron-catalyzed C (sp2)–C (sp3) cross-coupling of Grignard reagents with aryl chlorides.
Methods of Application or Experimental Procedures: The method operates using an environmentally benign and sustainable iron catalytic system, employing benign urea ligands.
Results or Outcomes: The study reveals that aryl sulfonate esters are the most reactive activating groups for iron-catalyzed alkylative C (sp2)–C (sp3) cross-coupling of aryl chlorides with Grignard reagents.
Specific Scientific Field: Analytical Chemistry
Summary of the Application: 4-Chlorobenzenesulfonic acid, a compound closely related to Potassium 4-chlorobenzenesulfonate, has been used as anion dopants for the matrix-assisted laser desorption/ionization-mass spectrometry (MALDI-MS) of neutral oligosaccharides.
Methods of Application or Experimental Procedures: The compound is added to the sample matrix before the MALDI-MS analysis.
Results or Outcomes: The use of 4-Chlorobenzenesulfonic acid as an anion dopant improves the sensitivity and accuracy of MALDI-MS analysis of neutral oligosaccharides.
Specific Scientific Field: Inorganic Chemistry
Summary of the Application: Potassium 4-chlorobenzenesulfonate is used in the synthesis of metal-organic compounds.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific metal-organic compound being synthesized.
Results or Outcomes: The use of Potassium 4-chlorobenzenesulfonate in the synthesis of metal-organic compounds can lead to the formation of new materials with unique properties.
Potassium 4-chlorobenzenesulfonate is an organic compound with the molecular formula and a CAS number of 78135-07-6. It is a potassium salt derived from 4-chlorobenzenesulfonic acid. This compound is notable for its complex crystal structure, where each potassium ion is coordinated by seven ligands, including two chloride anions and four sulfonate groups. The sulfonate groups exhibit both bidentate and monodentate binding modes, leading to a heptacoordinated potassium ion and a three-dimensional network within the crystal structure .
Potassium 4-chlorobenzenesulfonate is primarily utilized in organic synthesis, particularly in the formation of alkyl-substituted benzenesulfonate esters through iron-catalyzed carbon-carbon cross-coupling reactions. This process involves the coupling of Grignard reagents with aryl chlorides, where potassium 4-chlorobenzenesulfonate serves as a reactive partner. The use of iron as a catalyst in this reaction promotes environmentally friendly synthetic pathways .
The synthesis of potassium 4-chlorobenzenesulfonate typically involves neutralizing 4-chlorobenzenesulfonic acid with potassium hydroxide or potassium carbonate. The reaction can be summarized as follows:
This method yields potassium 4-chlorobenzenesulfonate along with water as a byproduct. The product can be purified through crystallization techniques to obtain high-purity samples suitable for research applications .
Potassium 4-chlorobenzenesulfonate has several significant applications:
Several compounds share structural similarities with potassium 4-chlorobenzenesulfonate, including:
Compound | Molecular Formula | Unique Features |
---|---|---|
Potassium 4-chlorobenzenesulfonate | Potassium salt, heptacoordination | |
Sodium 4-chlorobenzenesulfonate | Sodium salt, differing solubility | |
Lithium 4-chlorobenzenesulfonate | Lithium salt, potential differences in reactivity | |
Benzene sulfonic acid | Lacks chlorine substituent |
Potassium 4-chlorobenzenesulfonate's unique heptacoordination and its role as a versatile reagent distinguish it from these similar compounds, making it particularly valuable in organic synthesis and analytical applications .
Potassium 4-chlorobenzenesulfonate exhibits a well-defined molecular structure characterized by its aromatic sulfonic acid salt framework. According to comprehensive chemical databases, the compound possesses the molecular formula C₆H₄ClKO₃S with a molecular weight of 230.71 grams per mole. The compound's International Union of Pure and Applied Chemistry name is designated as potassium;4-chlorobenzenesulfonate, reflecting its ionic nature and structural composition. The Chemical Abstracts Service registry number 78135-07-6 serves as the primary identifier for this compound in chemical literature and commercial applications.
The structural configuration of potassium 4-chlorobenzenesulfonate features a benzene ring substituted at the para position with both a chlorine atom and a sulfonate group coordinated to a potassium cation. Computational analyses have revealed specific geometric parameters, with the simplified molecular-input line-entry system representation recorded as C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[K+]. The International Chemical Identifier key CRAWBPGXIICWMH-UHFFFAOYSA-M provides a unique digital fingerprint for this molecular structure. The parent compound relationship traces back to p-chlorobenzenesulfonic acid, which forms the anionic component of this salt.
Crystallographic studies have demonstrated that the compound adopts a typical ionic crystal structure, with the potassium cations and 4-chlorobenzenesulfonate anions arranged in an ordered lattice. The sulfur center exhibits tetrahedral geometry, consistent with sulfur(VI) oxidation state characteristic of sulfonic acid derivatives. The chlorine substituent at the para position relative to the sulfonic acid group creates an electron-withdrawing effect that influences both the chemical reactivity and physical properties of the compound.
Table 1: Fundamental Chemical Properties of Potassium 4-chlorobenzenesulfonate
The development of potassium 4-chlorobenzenesulfonate is intrinsically linked to the broader historical evolution of aromatic sulfonic acid chemistry. Benzenesulfonic acid, the foundational structure upon which this compound is based, was first synthesized by E. Mitscherlich in 1834 through the reaction of benzene with fuming sulfuric acid. This pioneering work established the fundamental synthetic methodology for aromatic sulfonation reactions, which has been characterized as "one of the most important reactions in industrial organic chemistry".
The industrial significance of aromatic sulfonic acids became particularly evident during the late 19th century when A. Wurtz, A. Kekulé, and P. O. Degener developed the alkali fusion process for phenol production from benzenesulfonic acid derivatives between 1867 and 1878. This process represented a major advancement in synthetic organic chemistry and remained the primary method for phenol production until the early 1960s, when more efficient synthetic routes were developed. The historical importance of this chemistry established sulfonic acid derivatives as critical intermediates in industrial organic synthesis.
The specific development of chlorinated benzenesulfonic acid derivatives, including the precursor to potassium 4-chlorobenzenesulfonate, emerged from the need for specialized synthetic intermediates in the production of advanced materials. Research conducted during the mid-20th century focused extensively on optimizing the selectivity of chlorobenzenesulfonic acid isomers, as the para-substituted derivative exhibited superior properties for polymer synthesis applications. Patent literature from this period documents significant efforts to develop efficient synthetic routes for 4-chlorobenzenesulfonic acid and its derivatives, reflecting the growing industrial demand for these compounds.
Contemporary research in organosulfur chemistry has revealed that sulfur-bearing compounds have played vital roles in the molecular evolution of complex organic structures throughout natural and synthetic systems. Studies of carbonaceous asteroid samples have demonstrated that organosulfur compounds, including sulfonate derivatives, participate in complex chemical evolution processes that generate molecular diversity in extraterrestrial environments. These findings have provided new perspectives on the fundamental importance of organosulfur chemistry in both terrestrial and cosmic chemical processes.
Potassium 4-chlorobenzenesulfonate occupies a central position in contemporary synthetic chemistry as both a synthetic intermediate and a research tool for developing novel synthetic methodologies. The compound's primary significance lies in its role as a precursor in the synthesis of 4,4'-dichlorodiphenyl sulfone, a critical monomer used in the production of high-performance polyarylene ether sulfones. These polymeric materials, including polyether sulfone, polysulfone, and polyphenylene sulfone, exhibit exceptional thermal resistance and mechanical properties that make them indispensable for aerospace, automotive, and electronics applications.
The synthetic utility of potassium 4-chlorobenzenesulfonate extends beyond polymer chemistry into pharmaceutical and agrochemical applications. Research has demonstrated that 4-chlorobenzenesulfonic acid derivatives serve as important building blocks for various bioactive compounds, including pharmaceutical drugs prepared as besylate salts. The sulfonic acid functionality provides favorable solubility characteristics and bioavailability profiles that enhance the therapeutic effectiveness of numerous drug compounds.
Recent investigations have highlighted the compound's significance in advancing fundamental understanding of organosulfur reaction mechanisms. Studies focusing on the chemistry of organosulfur(IV) compounds have revealed that sulfur centers provide exceptional versatility for both bond formation and bond cleavage reactions. This versatility has enabled the development of novel synthetic transformations that leverage the unique electronic and steric properties of sulfur-containing functional groups. Specifically, research has demonstrated that organosulfur compounds facilitate the synthesis of complex molecular architectures through selective functionalization reactions.
The compound has also gained importance in analytical chemistry applications, particularly in matrix-assisted laser desorption/ionization mass spectrometry studies of oligosaccharides. The sulfonic acid functionality serves as an effective anion dopant that enhances the detection sensitivity and resolution of neutral carbohydrate compounds. This analytical application has proven valuable for carbohydrate research and has contributed to advances in glycomics and related fields.
Table 2: Industrial and Research Applications of Potassium 4-chlorobenzenesulfonate
Environmental and materials science research has revealed additional applications for potassium 4-chlorobenzenesulfonate in the development of sustainable chemical processes. The compound's role in facilitating selective chemical transformations has made it valuable for green chemistry initiatives that seek to minimize waste generation and improve synthetic efficiency. Process optimization studies have demonstrated that integrated synthetic routes utilizing this compound can achieve higher yields and reduced environmental impact compared to traditional synthetic approaches.
The significance of potassium 4-chlorobenzenesulfonate in contemporary chemistry continues to expand as researchers explore new applications in emerging fields such as quantum dot synthesis and advanced materials chemistry. Studies investigating the role of organosulfur compounds in nanoparticle growth have revealed that sulfonate-containing ligands can influence the morphology and surface chemistry of quantum dots and other nanomaterials. These findings suggest potential applications for potassium 4-chlorobenzenesulfonate in the development of next-generation electronic and optical materials.
Corrosive